molecular formula C6H5N3S B080153 Thiazolo[5,4-d]pyrimidine, 7-methyl- CAS No. 13316-06-8

Thiazolo[5,4-d]pyrimidine, 7-methyl-

Cat. No. B080153
CAS RN: 13316-06-8
M. Wt: 151.19 g/mol
InChI Key: UYNSQOJBUWTJMF-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidine, 7-methyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a fused pyrimidine-thiazole ring system that has shown promising results in various scientific studies.

Mechanism Of Action

The exact mechanism of action of Thiazolo[5,4-d]pyrimidine, 7-methyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of various kinases, including tyrosine kinases and cyclin-dependent kinases. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Thiazolo[5,4-d]pyrimidine, 7-methyl- has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antibacterial and antifungal activities by inhibiting the growth of pathogenic microorganisms. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which may have potential therapeutic applications in various inflammatory diseases.

Advantages And Limitations For Lab Experiments

Thiazolo[5,4-d]pyrimidine, 7-methyl- has several advantages and limitations for lab experiments. Its synthesis method is relatively simple and can be easily scaled up for large-scale production. It exhibits potent pharmacological activities, making it a promising candidate for drug development. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its toxicity profile and potential side effects need to be further investigated.

Future Directions

Thiazolo[5,4-d]pyrimidine, 7-methyl- has several potential future directions for research. It can be further modified to enhance its pharmacological properties and reduce its toxicity. It can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In addition, its potential use as a fluorescent probe for bioimaging can be explored further. Finally, its mechanism of action needs to be fully elucidated to understand its pharmacological effects better.
Conclusion:
Thiazolo[5,4-d]pyrimidine, 7-methyl- is a heterocyclic compound that has shown promising results in various scientific studies. Its synthesis method is relatively simple, and it exhibits potent pharmacological activities, making it a promising candidate for drug development. However, its solubility in water is limited, and its toxicity profile and potential side effects need to be further investigated. Its future directions for research include further modification to enhance its pharmacological properties, development of novel drugs, and exploration of its potential use as a fluorescent probe for bioimaging.

Synthesis Methods

The synthesis of Thiazolo[5,4-d]pyrimidine, 7-methyl- involves the reaction of 4-amino-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with 2-bromoacetophenone in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperature. The reaction proceeds via nucleophilic substitution and cyclization to form the desired product. The purity of the product can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

Thiazolo[5,4-d]pyrimidine, 7-methyl- has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a kinase inhibitor and as a fluorescent probe for bioimaging.

properties

CAS RN

13316-06-8

Product Name

Thiazolo[5,4-d]pyrimidine, 7-methyl-

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H5N3S/c1-4-5-6(8-2-7-4)10-3-9-5/h2-3H,1H3

InChI Key

UYNSQOJBUWTJMF-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=N1)SC=N2

Canonical SMILES

CC1=C2C(=NC=N1)SC=N2

synonyms

7-Methylthiazolo[5,4-d]pyrimidine

Origin of Product

United States

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